Benzyltriphenylphosphonium bromide

Catalog No.
S755392
CAS No.
1449-46-3
M.F
C25H22BrP
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriphenylphosphonium bromide

CAS Number

1449-46-3

Product Name

Benzyltriphenylphosphonium bromide

IUPAC Name

benzyl(triphenyl)phosphanium;bromide

Molecular Formula

C25H22BrP

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

WTEPWWCRWNCUNA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound Benzyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54813. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltriphenylphosphonium bromide (BTPPB) is a high-value quaternary phosphonium salt primarily procured as a robust Wittig reagent precursor, a highly efficient phase-transfer catalyst (PTC), and a specialty curing accelerator for advanced polymer formulations. Unlike standard aliphatic ammonium salts, the bulky, aromatic triphenylphosphonium cation provides unique steric and electronic properties that stabilize intermediate ylides and enhance solubility in specific organic phases. In procurement contexts, BTPPB is selected over its chloride analog or generic PTCs when processes demand optimized biphasic reaction kinetics, specific low-melting-point eutectic behaviors for extraction, or enhanced thermal stability in cross-linked epoxy matrices [1].

Substituting Benzyltriphenylphosphonium bromide with its direct chloride analog (BTPPC) or generic aliphatic quaternary ammonium salts like tetrabutylammonium bromide (TBAB) fundamentally alters process efficiency and material performance. In biphasic Wittig reactions, the chloride salt exhibits higher activation energies, necessitating harsher conditions or longer residence times to achieve equivalent yields [1]. Furthermore, aliphatic ammonium PTCs lack the rigid aromatic bulk of the triphenylphosphonium core; this structural deficiency prevents them from forming the highly stable, low-defect cross-linked networks required in advanced epoxy-anhydride curing applications [2]. Finally, the specific freezing point depression behavior required to form functional Deep Eutectic Solvents (DES) for phase-separation microextraction cannot be replicated by standard ionic liquids or lighter ammonium halides [3].

Activation Energy Reduction in Biphasic Wittig Olefination

In the liquid-liquid biphasic synthesis of stilbene (NaOH(aq)/CH2Cl2(org)), the choice of halide counterion on the benzyltriphenylphosphonium core significantly impacts reaction kinetics. Kinetic studies demonstrate that utilizing Benzyltriphenylphosphonium bromide (BTPPB) yields an activation energy (Ea) of 11.97 kcal/mol. In direct comparison, the chloride analog (BTPPC) requires a higher activation energy of 12.984 kcal/mol under identical conditions [1]. This nearly 1 kcal/mol reduction accelerates the SN2 substitution mechanism at the interface.

Evidence DimensionActivation Energy (Ea) for stilbene synthesis
Target Compound Data11.97 kcal/mol (BTPPB)
Comparator Or Baseline12.984 kcal/mol (BTPPC)
Quantified Difference1.014 kcal/mol lower activation energy for the bromide salt
ConditionsTwo-phase reaction system (NaOH(aq)/CH2Cl2(org)) reacting benzaldehyde with the phosphonium salt

Procuring the bromide salt over the chloride allows manufacturers to operate biphasic Wittig olefinations at milder temperatures or achieve higher throughput due to faster reaction kinetics.

Thermal Stability Enhancement in Epoxy-Anhydride Curing

When utilized as a latent curing accelerator in epoxy-anhydride formulations, BTPPB outperforms standard commercial imidazole accelerators. The incorporation of the bulky triphenylphosphonium cation facilitates the formation of a highly cross-linked polymeric network with a significantly lower degree of structural defects compared to matrices cured with 2-methylimidazole (2MI) [1]. This structural rigidity translates directly to enhanced thermal stability and improved thermomechanical properties of the final cured resin.

Evidence DimensionPolymer network defect rate and thermal stability
Target Compound DataHighly cross-linked network with low defect density (BTPPB)
Comparator Or BaselineHigher defect density and lower stiffness (2-Methylimidazole)
Quantified DifferenceMeasurable increase in matrix stiffness and thermal decomposition onset
ConditionsEpoxy-anhydride resin curing kinetics and thermomechanical analysis

Formulators of high-performance coatings and advanced composites should select BTPPB to achieve superior thermal resilience that standard aliphatic amines or imidazoles cannot provide.

Phase Separation Efficiency via Deep Eutectic Solvent (DES) Solidification

BTPPB acts as a critical hydrogen bond acceptor when paired with phenol to form a low-melting-point Deep Eutectic Solvent (DES). In trace metal microextraction (e.g., Cr(VI) analysis), this specific DES allows for the 'solidification of dispersed fine droplets' technique. Because the BTPPB-based DES has a freezing point that allows it to solidify rapidly in an ice bath, the extraction phase can be collected via simple centrifugation [1]. Standard liquid-liquid extraction solvents or conventional room-temperature ionic liquids require complex, time-consuming phase separation or solvent evaporation steps.

Evidence DimensionPhase collection mechanism
Target Compound DataDirect physical solidification and centrifugation (BTPPB-phenol DES)
Comparator Or BaselineLiquid-liquid partitioning and evaporation (Standard organic solvents)
Quantified DifferenceElimination of solvent evaporation steps; near-instantaneous phase collection
ConditionsAqueous trace metal microextraction followed by electrothermal atomic absorption spectrometry

Analytical laboratories should procure BTPPB to formulate custom DES systems that drastically simplify and accelerate trace-metal extraction workflows.

Biphasic Industrial Wittig Olefination

Due to its lower activation energy compared to the chloride analog, BTPPB is the optimal precursor for synthesizing stilbenes and other complex alkenes in large-scale liquid-liquid two-phase systems, where it acts simultaneously as the ylide precursor and the phase-transfer catalyst [1].

Latent Curing Accelerators for Advanced Composites

BTPPB is highly recommended for procurement in the formulation of high-performance epoxy-anhydride resins. Its bulky aromatic structure ensures the formation of low-defect, highly cross-linked networks, making it superior to standard imidazoles for applications requiring extreme thermal and mechanical stability [2].

Solidification-Based Analytical Microextraction

For analytical workflows requiring high-throughput trace metal concentration (such as Cr(VI) in biological or environmental samples), BTPPB is the ideal reagent to form low-melting Deep Eutectic Solvents (DES). This allows technicians to bypass traditional liquid-liquid separation in favor of rapid thermal solidification and centrifugation [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1449-46-3

Dates

Last modified: 08-15-2023

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